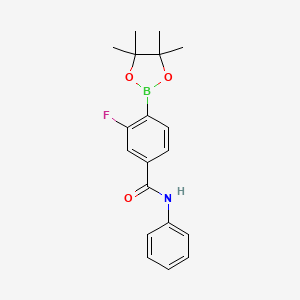
3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of both fluorine and boron in the molecule imparts unique chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s unique structure allows it to be used in the development of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive boron and fluorine atoms. The boronic acid moiety allows it to form stable complexes with other molecules, facilitating coupling reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide apart from similar compounds is its specific combination of functional groups. The presence of both a fluorine atom and a boronic acid moiety provides unique reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules and potential pharmaceuticals.
Biological Activity
3-Fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2246676-56-0) is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a fluorine atom, a benzamide functional group, and a boron-containing dioxaborolane moiety, which contribute to its unique chemical properties and interactions with biological targets.
- Molecular Formula : C19H21BFNO3
- Molecular Weight : 341.19 g/mol
- IUPAC Name : N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The boronic ester group allows for reversible covalent bonding with diols and other nucleophiles, making it particularly useful in enzyme inhibition studies. This property positions the compound as a candidate for further exploration in drug discovery and development.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities relevant to therapeutic applications:
- Enzyme Inhibition : The compound's structure facilitates interactions that can inhibit specific enzymes associated with disease pathways. For instance:
- Antiparasitic Activity : Preliminary studies suggest that modifications similar to those in this compound could lead to compounds with antiparasitic properties targeting Plasmodium falciparum ATPase (PfATP4) .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Table 1: Summary of Biological Activity Studies
Structure Activity Relationship (SAR)
The unique combination of functional groups in 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzamide imparts distinct chemical reactivity compared to similar compounds. The fluorine atom enhances the compound's lipophilicity and binding affinity to target sites. Research into SAR has shown that modifications can significantly impact biological activity; for example:
- Substituting different aromatic rings or altering the dioxaborolane structure can enhance or diminish activity against specific targets.
Properties
Molecular Formula |
C19H21BFNO3 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-13(12-16(15)21)17(23)22-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23) |
InChI Key |
NXEJTELZFNSERN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















